molecular formula C9H17Cl2N B3392252 3-(Chloromethyl)-8-methyl-8-azabicyclo[3.2.1]octane hydrochloride CAS No. 90436-14-9

3-(Chloromethyl)-8-methyl-8-azabicyclo[3.2.1]octane hydrochloride

Cat. No.: B3392252
CAS No.: 90436-14-9
M. Wt: 210.14 g/mol
InChI Key: YXOFKFOQBVMWPC-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-8-methyl-8-azabicyclo[3.2.1]octane hydrochloride is a nitrogen-containing heterocyclic compound. This compound is part of the azabicyclo[3.2.1]octane family, which is known for its unique bicyclic structure that includes a nitrogen atom. These compounds have significant potential in various fields, including drug discovery and synthetic organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-8-methyl-8-azabicyclo[3.2.1]octane hydrochloride typically involves the formation of the azabicyclo[3.2.1]octane core followed by chloromethylation. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the bicyclic structure. The chloromethylation step can be achieved using reagents such as chloromethyl methyl ether or chloromethyl chloroformate under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow chemistry techniques to ensure high yield and purity. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates. This approach minimizes the risk of side reactions and ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-8-methyl-8-azabicyclo[3.2.1]octane hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azide or thiocyanate derivatives, while oxidation can produce alcohols or ketones .

Scientific Research Applications

3-(Chloromethyl)-8-methyl-8-azabicyclo[3.2.1]octane hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-8-methyl-8-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Chloromethyl)-8-methyl-8-azabicyclo[3.2.1]octane hydrochloride is unique due to its chloromethyl group, which provides a reactive site for further chemical modifications. This makes it a versatile intermediate in synthetic chemistry and a valuable compound for drug discovery .

Properties

IUPAC Name

3-(chloromethyl)-8-methyl-8-azabicyclo[3.2.1]octane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClN.ClH/c1-11-8-2-3-9(11)5-7(4-8)6-10;/h7-9H,2-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXOFKFOQBVMWPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90436-14-9
Record name 8-Azabicyclo[3.2.1]octane, 3-(chloromethyl)-8-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90436-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Chloromethyl)-8-methyl-8-azabicyclo[3.2.1]octane hydrochloride
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3-(Chloromethyl)-8-methyl-8-azabicyclo[3.2.1]octane hydrochloride
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3-(Chloromethyl)-8-methyl-8-azabicyclo[3.2.1]octane hydrochloride
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3-(Chloromethyl)-8-methyl-8-azabicyclo[3.2.1]octane hydrochloride
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3-(Chloromethyl)-8-methyl-8-azabicyclo[3.2.1]octane hydrochloride
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3-(Chloromethyl)-8-methyl-8-azabicyclo[3.2.1]octane hydrochloride

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